Allyldiphenylphosphine

Catalog No.
S663727
CAS No.
2741-38-0
M.F
C15H15P
M. Wt
226.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyldiphenylphosphine

CAS Number

2741-38-0

Product Name

Allyldiphenylphosphine

IUPAC Name

diphenyl(prop-2-enyl)phosphane

Molecular Formula

C15H15P

Molecular Weight

226.25 g/mol

InChI

InChI=1S/C15H15P/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2

InChI Key

PDDYFPPQDKRJTK-UHFFFAOYSA-N

SMILES

C=CCP(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

C=CCP(C1=CC=CC=C1)C2=CC=CC=C2

Ligand in Organometallic Chemistry

One of the primary applications of allyldiphenylphosphine is as a ligand in organometallic chemistry. Ligands are molecules that bind to central metal atoms in coordination complexes, influencing their reactivity and stability. Allyldiphenylphosphine's structure, with a phosphorus atom bonded to two phenyl groups and a three-carbon allyl chain, allows it to form strong bonds with various transition metals. This makes it a versatile ligand for studying and designing new organometallic catalysts for various organic transformations ScienceDirect.

The presence of the allyl group can further enhance the catalytic activity by participating in reaction mechanisms or introducing steric effects that influence product selectivity. Research explores the use of allyldiphenylphosphine ligands in reactions like hydrogenation, hydroformylation, and polymerization processes Organometallics: .

Precursor for Phosphine-Containing Materials

Allyldiphenylphosphine can also serve as a precursor for the synthesis of various phosphine-containing materials with interesting properties. Phosphine groups (P-containing functional groups) can endow materials with unique electronic and optical characteristics. By using allyldiphenylphosphine as a starting material, researchers can create new:

  • Polymers

    Polymers containing allyldiphenylphosphine units can exhibit flame retardancy, improved electrical conductivity, or self-assembly properties Polymer Journal.

  • Functionalized Surfaces

    By attaching allyldiphenylphosphine molecules to surfaces, scientists can modify their wettability, adhesion properties, or create biocompatible interfaces for medical applications Langmuir.

Organic Synthesis

Allyldiphenylphosphine's reactivity also makes it a valuable tool in organic synthesis. The presence of the allyl group allows it to participate in various reactions, such as:

  • Nucleophilic addition

    The allyl group acts as a nucleophile, reacting with electron-deficient carbon atoms to form new carbon-carbon bonds Journal of the American Chemical Society: .

  • Hydroallylation

    Allyldiphenylphosphine can be used as a reagent in hydroallylation reactions, adding an allyl group across a double bond Chemical Reviews.

Allyldiphenylphosphine is an organophosphorus compound with the molecular formula C15H15PC_{15}H_{15}P and a molecular weight of approximately 226.25 g/mol. This compound features a phosphine functional group attached to two phenyl rings and an allyl group, making it a versatile ligand in coordination chemistry. It is characterized by its ability to coordinate with various metal centers, particularly in catalysis, due to its unique electronic properties and steric bulk. The compound is typically synthesized in a laboratory setting and is known for its stability under various conditions, although it can decompose into phosphorus oxides and carbon oxides under extreme conditions .

, particularly as a ligand in coordination complexes. For example, it can react with nickel complexes to form dinickelacycles through the coordination of its phosphine group and the allyl moiety . Additionally, it has been shown to engage in reactions with terminal alkynes, leading to the formation of complex metal-ligand structures . Its hemilabile nature allows it to undergo transformations that are beneficial in catalytic processes, such as palladium-catalyzed hydrocarboxylation and cross-coupling reactions .

Allyldiphenylphosphine can be synthesized through several methods, including:

  • Direct Alkylation: The reaction of diphenylphosphine with an allyl halide under basic conditions.
  • Phosphorylation: Using phosphorus trichloride or phosphorus oxychloride with phenols followed by alkylation.
  • Metal-Catalyzed Processes: Utilizing palladium or nickel catalysts to facilitate the formation of the allyl group attached to diphenylphosphine .

These methods allow for the production of allyldiphenylphosphine in varying yields depending on the conditions used.

Allyldiphenylphosphine finds applications primarily in organic synthesis and catalysis:

  • Catalyst Ligand: It serves as a cocatalyst in palladium-catalyzed reactions such as hydrocarboxylation and cross-coupling.
  • Coordination Chemistry: It forms stable complexes with transition metals, enhancing their reactivity in various chemical transformations.
  • Research Tool: Used in studies involving metal-ligand interactions and reaction mechanisms due to its unique structural features .

Interaction studies involving allyldiphenylphosphine primarily focus on its role as a ligand in coordination complexes. These studies have shown that it can stabilize metal centers and influence the reactivity of metal complexes significantly. For instance, when coordinated with nickel, it can lead to the formation of unique dinickelacycles that exhibit distinct electronic properties compared to other ligands . The hemilabile nature of allyldiphenylphosphine allows for dynamic interactions that can be advantageous in catalytic cycles.

Allyldiphenylphosphine shares structural similarities with several other organophosphorus compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameStructureUnique Features
DiphenylphosphineC12H15PC_{12}H_{15}PCommonly used ligand; lacks allyl group
TriphenylphosphineC18H15PC_{18}H_{15}PHighly sterically hindered; excellent electron donor
VinyldiphenylphosphineC15H15PC_{15}H_{15}P (with vinyl instead of allyl)Exhibits different reactivity patterns compared to allyl

Allyldiphenylphosphine stands out due to its unique combination of an allyl group and two phenyl rings, which provides specific steric and electronic properties beneficial for catalysis that are not present in other similar compounds.

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2741-38-0

Wikipedia

Allyldiphenylphosphine

Dates

Modify: 2023-08-15

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